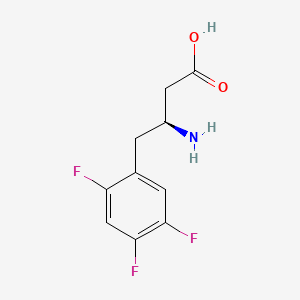

(s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Vue d'ensemble

Description

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, also known as ATFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATFA is a chiral molecule that belongs to the class of amino acids and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). In

Applications De Recherche Scientifique

Solubility and Thermodynamics

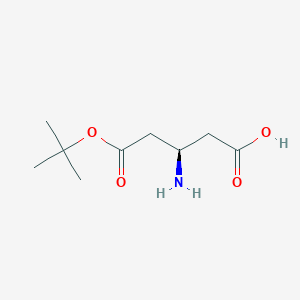

A study by Fan et al. (2016) focused on the solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in various solvents. The results showed increased solubility with rising temperatures in selected solvents like methanol, ethanol, and others. The study used thermodynamic models like the modified Apelblat equation to correlate the solubility data, offering insights into the solid–liquid equilibrium of this compound in different solvents (Fan et al., 2016).

Asymmetric Hydrogenation and Pharmaceutical Application

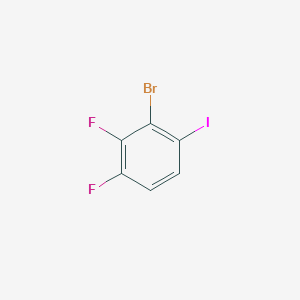

Kubryk and Hansen (2006) described the asymmetric hydrogenation of enamine ester using chiral ferrocenyl ligands, leading to the synthesis of (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid. This compound is a pharmacophore in drug development, demonstrating its significance in medicinal chemistry (Kubryk & Hansen, 2006).

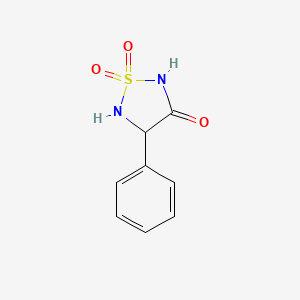

Synthesis for Sitagliptin Derivatives

Fıstıkçı et al. (2012) developed a novel synthetic strategy for (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid. This compound is a crucial building block in the preparation of sitagliptin and its derivatives, highlighting its role in the synthesis of antidiabetic medications (Fıstıkçı et al., 2012).

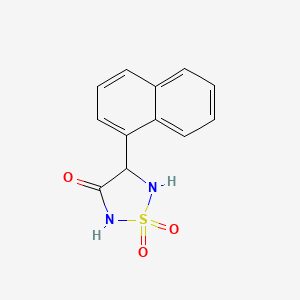

Enzymatic Synthesis of Sitagliptin Intermediate

Hou et al. (2016) reported an enzymatic route to synthesize a sitagliptin intermediate, showcasing the biocatalytic performance of hydroxyethyl-3-oxo-4-(2,4,5-trifluorophenyl)butanoate. The study illustrates the potential of using enzymes in the synthesis of pharmaceutical intermediates like Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid (Hou et al., 2016).

Multifunctional Enzyme Catalysis

Roda et al. (2022) developed a PluriZyme with transaminase and hydrolase activities, capable of catalyzing cascade reactions. This enzyme efficiently converts certain substrates into 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate for antidiabetic drugs, demonstrating an advanced approach in enzyme engineering (Roda et al., 2022).

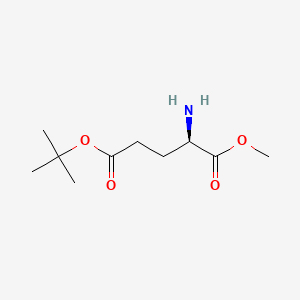

Efficient Synthesis Methods

Pan et al. (2015) achieved an efficient synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid from L-methionine. This method highlights the versatile approaches in synthesizing complex amino acids, which are significant in pharmaceutical research (Pan et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

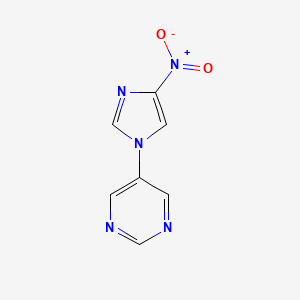

It’s known that this compound is a key intermediate in the synthesis of sitagliptin , a drug used for the treatment of diabetes. Sitagliptin primarily targets Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism .

Mode of Action

This inhibition increases the levels of incretin hormones, enhancing the release of insulin and reducing the release of glucagon, which in turn helps control blood glucose levels .

Biochemical Pathways

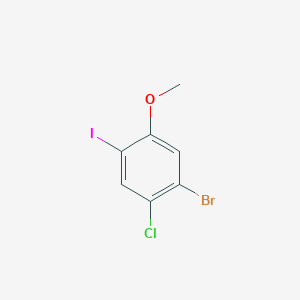

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is part of the synthetic pathway used to produce Sitagliptin .

Pharmacokinetics

Sitagliptin is rapidly absorbed and has a high bioavailability .

Result of Action

Its role as a precursor in the synthesis of sitagliptin suggests that it contributes to the therapeutic effects of this drug, which include improved glycemic control in patients with type 2 diabetes .

Propriétés

IUPAC Name |

(3S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFQQJVYCWLKPL-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)C[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

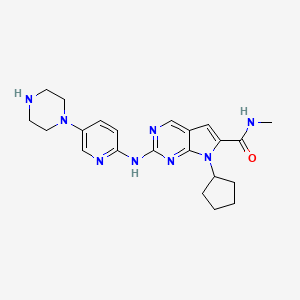

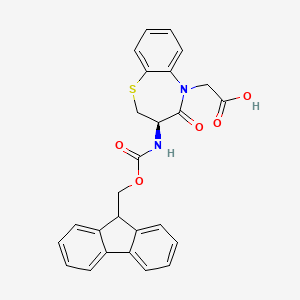

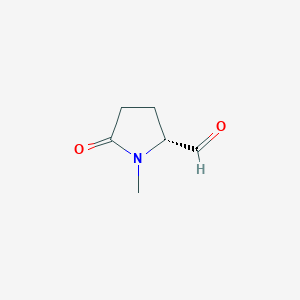

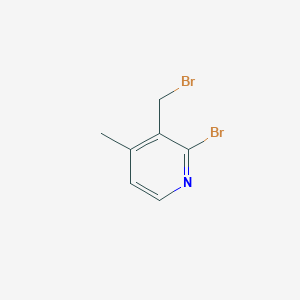

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B3179961.png)

![Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B3179986.png)

![2'-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B3179991.png)